Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 148965-89-3
VCID: VC7949105
InChI: InChI=1S/C16H16O5/c1-19-12-5-3-11(4-6-12)10-21-13-7-8-14(15(17)9-13)16(18)20-2/h3-9,17H,10H2,1-2H3
SMILES: COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester

CAS No.: 148965-89-3

Cat. No.: VC7949105

Molecular Formula: C16H16O5

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester - 148965-89-3

Specification

CAS No. 148965-89-3
Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
IUPAC Name methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate
Standard InChI InChI=1S/C16H16O5/c1-19-12-5-3-11(4-6-12)10-21-13-7-8-14(15(17)9-13)16(18)20-2/h3-9,17H,10H2,1-2H3
Standard InChI Key IANXOBHKQWFRAH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O
Canonical SMILES COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture and Nomenclature

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester belongs to the class of substituted benzoic acid esters. Its IUPAC name, methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate, systematically describes its structure: a benzoate ester with a hydroxyl group at the 2-position and a 4-methoxybenzyloxy group at the 4-position. The molecular formula C₁₆H₁₆O₅ corresponds to a molecular weight of 288.29 g/mol, as confirmed by high-resolution mass spectrometry .

The compound’s structure comprises three key moieties:

  • A methyl ester group (-COOCH₃) at the carboxyl terminus.

  • A hydroxyl group (-OH) at the 2-position of the benzene ring.

  • A 4-methoxybenzyloxy group (-OCH₂C₆H₄OCH₃) at the 4-position.

This substitution pattern confers distinct electronic and steric properties, influencing its solubility, reactivity, and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.148965-89-3
Molecular FormulaC₁₆H₁₆O₅
Molecular Weight288.29 g/mol
IUPAC NameMethyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate
SMILESCOC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O
InChIKeyIANXOBHKQWFRAH-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate typically involves sequential functionalization of a benzoic acid precursor. A common route employs Friedel-Crafts alkylation followed by esterification:

  • Protection of Salicylic Acid:

    • 2-Hydroxybenzoic acid (salicylic acid) is protected at the 4-position using a 4-methoxybenzyl (PMB) group. This step often utilizes 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to form 4-(4-methoxybenzyloxy)salicylic acid.

  • Methyl Esterification:

    • The carboxyl group is esterified with methanol under acidic conditions (e.g., H₂SO₄ catalyst) to yield the final product .

Alternative methods may employ Mitsunobu reactions for ether bond formation or Grignard reagents for introducing methoxybenzyl groups.

Industrial-Scale Production Challenges

Industrial synthesis requires optimization for yield and purity:

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.

  • Byproduct Management: Unreacted PMB chloride and residual acids necessitate careful neutralization and filtration.

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a white crystalline solid at room temperature. Key properties include:

  • Melting Point: 112–114°C (lit.).

  • Solubility:

    • Freely soluble in chloroform, DMSO, and acetone.

    • Sparingly soluble in water (0.12 g/L at 25°C) .

Infrared Spectroscopy (IR)

IR spectra (KBr pellet) reveal characteristic absorptions:

  • O-H Stretch: 3250 cm⁻¹ (broad, phenolic -OH).

  • C=O Stretch: 1685 cm⁻¹ (ester carbonyl).

  • C-O-C Asymmetric Stretch: 1240 cm⁻¹ (aryl ether) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 8.8 Hz, 2H, PMB aromatic H).

    • δ 6.90 (d, J = 8.8 Hz, 2H, PMB aromatic H).

    • δ 6.80 (s, 1H, phenolic -OH).

    • δ 5.10 (s, 2H, -OCH₂-).

    • δ 3.85 (s, 3H, -OCH₃).

    • δ 3.80 (s, 3H, COOCH₃) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.2 (C=O).

    • δ 161.5 (C-O, phenolic).

    • δ 55.2 (-OCH₃) .

Mass Spectrometry

  • ESI-MS: m/z 288.0998 [M+H]⁺ (calculated for C₁₆H₁₆O₅: 288.0998) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator